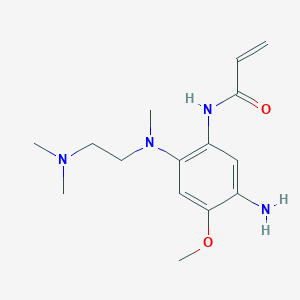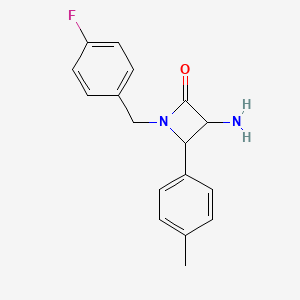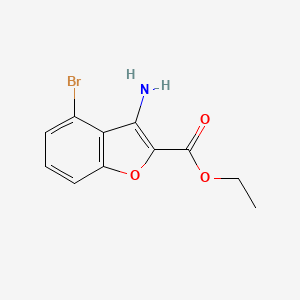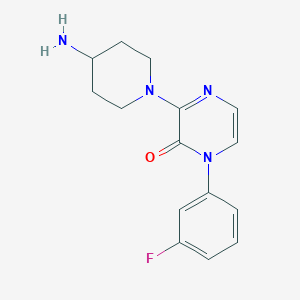
6-Ethyl-3-iodoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-iodoquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of both ethyl and iodine substituents on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-iodoquinolin-4(1H)-one can be achieved through several methods. One common approach involves the iodination of 6-ethylquinolin-4(1H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Another method involves the cyclization of 2-ethyl-3-iodoaniline with ethyl acetoacetate in the presence of a strong acid catalyst. This reaction forms the quinoline ring and introduces the iodine substituent simultaneously.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-3-iodoquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; usually performed in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline alcohols.
Applications De Recherche Scientifique
6-Ethyl-3-iodoquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s structure allows it to interact with various biological targets.
Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may serve as potential therapeutic agents for treating various diseases.
Industry: Utilized in the development of agrochemicals and dyes. The compound’s reactivity makes it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-iodoquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The iodine substituent can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethylquinolin-4(1H)-one: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
3-Iodoquinolin-4(1H)-one: Lacks the ethyl substituent, which may affect its biological activity and chemical reactivity.
6-Methyl-3-iodoquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
6-Ethyl-3-iodoquinolin-4(1H)-one is unique due to the presence of both ethyl and iodine substituents on the quinoline ring. This combination of substituents enhances its reactivity and potential applications in various fields. The iodine atom provides a site for further functionalization, while the ethyl group can influence the compound’s solubility and biological activity.
Propriétés
Formule moléculaire |
C11H10INO |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
6-ethyl-3-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-2-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |
Clé InChI |
PIJGYMWLVZBYHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC=C(C2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838105.png)


![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)


![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)







